2,3-二氢-1,4-苯并二噁英-3-基甲醇;4-甲苯磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

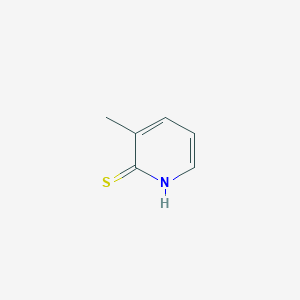

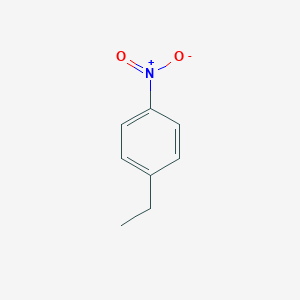

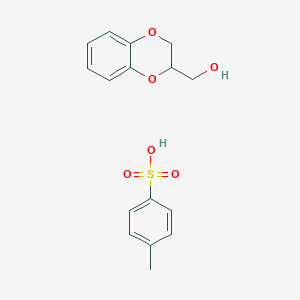

2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid (DMBSA) is a compound composed of two distinct molecules, 2,3-dihydro-1,4-benzodioxin-3-ylmethanol and 4-methylbenzenesulfonic acid. It is a colorless, crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 175 °C. DMBSA has a wide range of applications in the field of scientific research, and has been used in a variety of studies due to its unique properties.

科学研究应用

Enzymatic Synthesis of Chiral Motifs

Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis of these chiral motifs using engineered Candida antarctica lipase B has been studied .

Rhodium (III)-Catalyzed Spiroannulation

Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones . The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .

Synthesis of 2,3-Dihydrobenzoxathiine Derivatives

2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research because they have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .

Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-One Derivatives

A series of 2-substituted-4H-3,1-benzoxazin-4-one derivatives was synthesized using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as an effective cyclizing agent . This synthesis was carried out without the traditional heating or microwave irradiation .

作用机制

Target of Action

Chiral motifs of 2,3-dihydro-1,4 benzodioxane, a similar compound, are extensively utilized in diverse medicinal substances and bioactive natural compounds . These compounds exhibit significant biological activities and are used in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .

Mode of Action

It’s worth noting that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Biochemical Pathways

Some compounds with a similar structure have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .

Result of Action

It’s worth noting that some compounds with a similar structure have shown intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid involves the conversion of 2,3-dihydro-1,4-benzodioxin to 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol followed by sulfonation with 4-methylbenzenesulfonyl chloride.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin", "Methanol", "Sodium hydroxide", "4-methylbenzenesulfonyl chloride", "Sulfuric acid" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1,4-benzodioxin to 2,3-Dihydro-1,4-benzodioxin-3-ol by refluxing with methanol and sodium hydroxide.", "Step 2: Conversion of 2,3-Dihydro-1,4-benzodioxin-3-ol to 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol by refluxing with methanol and sulfuric acid.", "Step 3: Sulfonation of 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.", "Step 4: Isolation of the product by filtration and washing with water." ] } | |

CAS 编号 |

1094-91-3 |

产品名称 |

2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |

分子式 |

C16H16O5S |

分子量 |

338.4 g/mol |

IUPAC 名称 |

2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C9H10O3.C7H8O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7,10H,5-6H2;2-5H,1H3,(H,8,9,10) |

InChI 键 |

UJTGVVRXWBSDAI-UHFFFAOYSA-N |

SMILES |

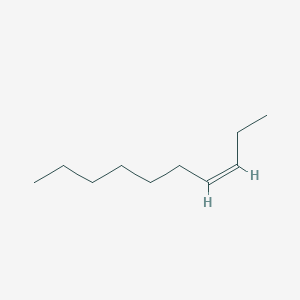

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)